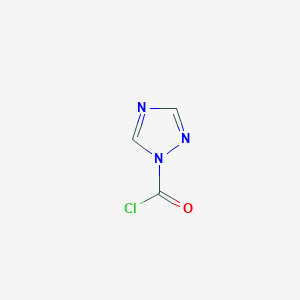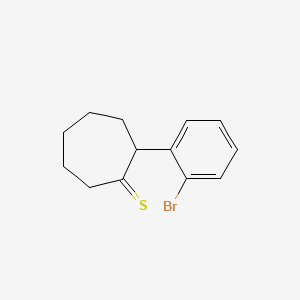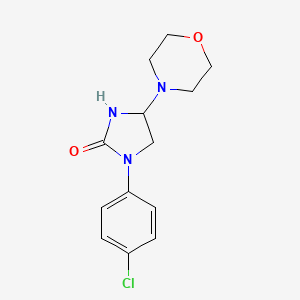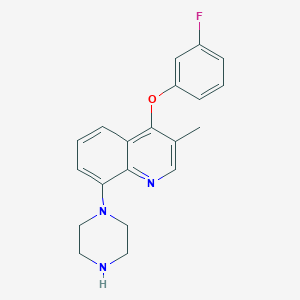![molecular formula C13H20O6 B14201675 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid CAS No. 859161-50-5](/img/structure/B14201675.png)
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid is a complex organic compound characterized by its unique dispiro structure, which includes multiple oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid typically involves the formation of the dispiro structure through a series of cyclization reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production methods for this compound are still under development, with research focusing on optimizing the yield and purity of the product. Current methods involve multi-step synthesis processes that are carefully monitored to maintain the integrity of the dispiro structure .
Analyse Chemischer Reaktionen
Types of Reactions: 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple oxygen atoms within the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often require specific temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple oxygen atoms play a crucial role in its reactivity and biological activity. For example, its antimalarial properties are attributed to its ability to generate reactive oxygen species that target the malaria parasite .
Vergleich Mit ähnlichen Verbindungen
- 1,1,2,2,4,10,10,11,11,13-Decamethyl-7,8,15,16-tetraoxadispiro[5.2.5~9~.2~6~]hexadecane
- 2,3,4,11,12,13-Hexamethyl-7,8,15,16-tetraoxadispiro[5.2.5~9~.2~6~]hexadecane
- 1,1,4,4,10,10,13,13-Octamethyl-7,8,15,16-tetraoxadispiro[5.2.5~9~.2~6~]hexadecane
Uniqueness: 7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid is unique due to its specific dispiro structure and the presence of a carboxylic acid group.
Eigenschaften
CAS-Nummer |
859161-50-5 |
|---|---|
Molekularformel |
C13H20O6 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
7,8,15,16-tetraoxadispiro[5.2.59.26]hexadecane-12-carboxylic acid |
InChI |
InChI=1S/C13H20O6/c14-11(15)10-4-8-13(9-5-10)18-16-12(17-19-13)6-2-1-3-7-12/h10H,1-9H2,(H,14,15) |
InChI-Schlüssel |
IGQPZGPAYLDOJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)OOC3(CCC(CC3)C(=O)O)OO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine](/img/structure/B14201594.png)
![2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B14201601.png)


![6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine](/img/structure/B14201619.png)
![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)


![[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14201641.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)

![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201669.png)
![9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione](/img/structure/B14201679.png)

